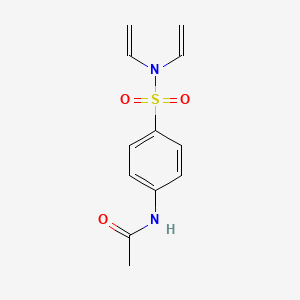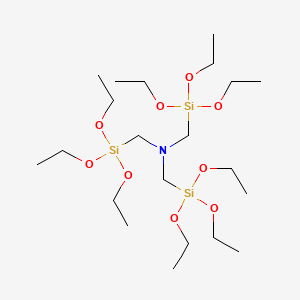
Tris((triethoxysilyl)methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(triethoxysilylmethyl)amine is an organosilicon compound known for its unique properties and applications in various fields. It is characterized by the presence of three triethoxysilyl groups attached to a central amine nitrogen atom. This compound is used in the synthesis of advanced materials and has applications in fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tris(triethoxysilylmethyl)amine can be synthesized through the reaction of triethoxysilane with a suitable amine precursor under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the desired product. The process may require specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods
In industrial settings, the production of tris(triethoxysilylmethyl)amine involves large-scale reactions using specialized equipment to ensure consistent quality and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(triethoxysilylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The triethoxysilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted organosilicon compounds. These products have applications in various fields, including material science and organic synthesis .
Wissenschaftliche Forschungsanwendungen
Tris(triethoxysilylmethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials.
Biology: The compound is utilized in the development of biocompatible materials for medical applications.
Wirkmechanismus
The mechanism of action of tris(triethoxysilylmethyl)amine involves its ability to form strong bonds with various substrates. The triethoxysilyl groups can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These bonds contribute to the compound’s stability and functionality in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(trimethylsilyl)amine: Another organosilicon compound with similar applications but different structural properties.
Tris(triethoxysilyl)propylamine: A compound with a similar functional group but different alkyl chain length.
Uniqueness
Tris(triethoxysilylmethyl)amine is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. Its ability to form strong siloxane bonds makes it particularly valuable in applications requiring durable and stable materials .
Eigenschaften
Molekularformel |
C21H51NO9Si3 |
|---|---|
Molekulargewicht |
545.9 g/mol |
IUPAC-Name |
1-triethoxysilyl-N,N-bis(triethoxysilylmethyl)methanamine |
InChI |
InChI=1S/C21H51NO9Si3/c1-10-23-32(24-11-2,25-12-3)19-22(20-33(26-13-4,27-14-5)28-15-6)21-34(29-16-7,30-17-8)31-18-9/h10-21H2,1-9H3 |
InChI-Schlüssel |
ZYOASNRWXIDODK-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CN(C[Si](OCC)(OCC)OCC)C[Si](OCC)(OCC)OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid](/img/structure/B13782323.png)
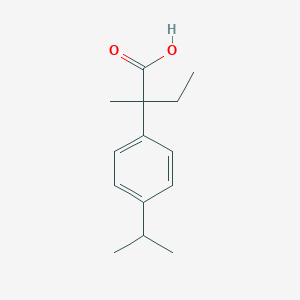
![5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B13782329.png)
![4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B13782330.png)
![[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)
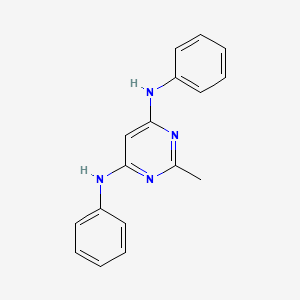
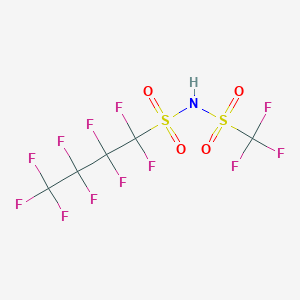
![7-Methoxy-3-methyl-2-[(methylsulfanyl)amino]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13782360.png)
![Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-, (2E)-2-butenedioate](/img/structure/B13782368.png)
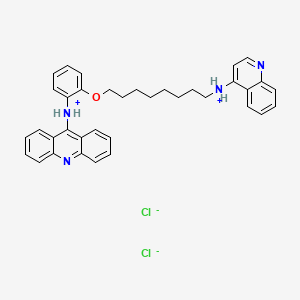

![N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B13782392.png)

